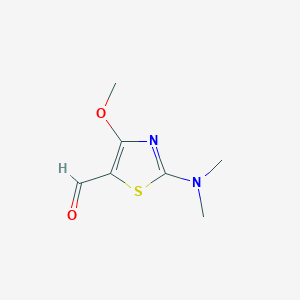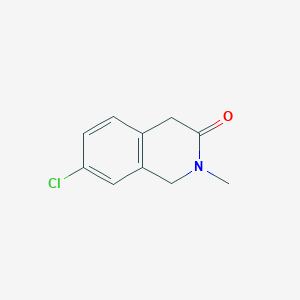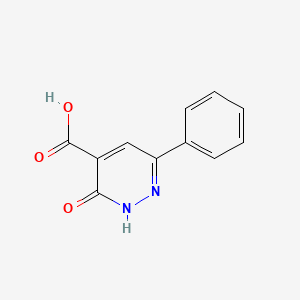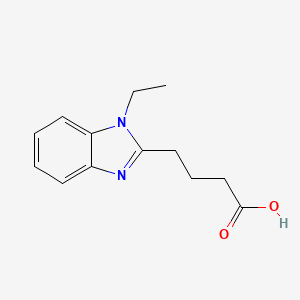
2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde
Descripción general
Descripción
The compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered C3NS ring. The structure suggests that it might have interesting chemical properties due to the presence of the thiazole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2) .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-donating methoxy and dimethylamino groups, as well as the electron-withdrawing thiazole ring .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the dimethylamino and methoxy groups could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and methoxy groups, along with the heterocyclic thiazole ring, could impact properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthetic Pathways and Impurities in Pharmaceutical Research
A comprehensive study on the synthesis of omeprazole, a proton pump inhibitor, sheds light on novel synthetic methods and the characterization of pharmaceutical impurities. This research provides insights into the development of anti-ulcer drugs and the identification of novel impurities in marketed formulations. The study highlights the importance of understanding pharmaceutical impurities in the development of proton pump inhibitors, emphasizing the role of novel synthesis processes in achieving expected yields and simplifying procedures (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Pharmacological and Toxicological Properties of Hallucinogens
Research into serotonergic hallucinogens, including compounds structurally similar to 2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde, reveals profound changes in perception and cognition. These effects are mediated by 5-HT2A receptor activation. The study discusses the structure-activity relationships, behavioral pharmacology, and toxicity of N-benzylphenethylamines (NBOMes), highlighting the potential risks associated with these compounds (Halberstadt, 2017).
Antioxidant Evaluation of Heterocyclic Compounds
Investigations into isoxazolone derivatives, which share a heterocyclic core with this compound, underscore their significant biological and medicinal properties. The synthesis and antioxidant evaluation of these compounds demonstrate their potential as intermediates for developing new therapeutics. This highlights the value of heterocyclic compounds in medicinal chemistry and their role in the synthesis of novel drugs with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging studies in Alzheimer's disease utilize compounds such as 2-(2-[2-dimethylaminothiazol-5-yl]ethenyl)-6-(2-[fluoro]ethoxy)benzoxazole, which share structural features with this compound. These studies have significantly advanced our understanding of the pathophysiological mechanisms of amyloid deposits in the brain. The research emphasizes the role of novel PET amyloid imaging techniques in early detection and evaluation of new antiamyloid therapies, highlighting the potential of these compounds in biomedical imaging (Nordberg, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)7-8-6(11-3)5(4-10)12-7/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWSWWYUZQFTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)




![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)





![7-Methoxy-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3162406.png)

